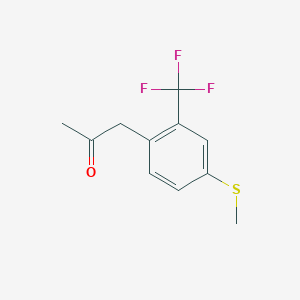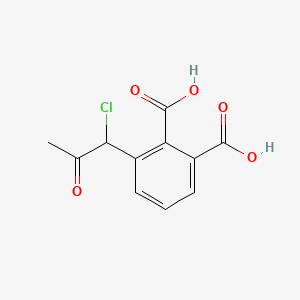
Dichloroplumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It appears as a white solid under ambient conditions and is poorly soluble in water . This compound is significant in various industrial and scientific applications, particularly in the synthesis of perovskite materials for solar cells and other electronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead(II) chloride can be synthesized through several methods:
Reaction of Lead Nitrate with Hydrochloric Acid: [ \text{Pb(NO}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{HNO}_3 ]
Reaction of Lead(IV) Oxide with Hydrochloric Acid: [ \text{PbO}_2 + 4\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{H}_2\text{O} + \text{Cl}_2 ]
Direct Chlorination of Lead: [ \text{Pb} + \text{Cl}_2 \rightarrow \text{PbCl}_2 ]
Industrial Production Methods: In industrial settings, lead(II) chloride is often produced by reacting lead metal or lead compounds with hydrochloric acid. The purified product can be obtained through sublimation, which involves heating the compound to its sublimation point and then condensing the vapor back into a solid form .
Types of Reactions:
-
Oxidation and Reduction: Lead(II) chloride can undergo oxidation to form lead(IV) chloride: [ \text{PbCl}_2 + \text{Cl}_2 \rightarrow \text{PbCl}_4 ]
-
Substitution Reactions: Lead(II) chloride reacts with alkylating agents to form organolead compounds: [ 2\text{PbCl}_2 + 4\text{RLi} \rightarrow \text{R}_4\text{Pb} + 4\text{LiCl} + \text{Pb} ]
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Used in the synthesis and dissolution of lead(II) chloride.
Chlorine Gas (Cl₂): Used for oxidation reactions.
Alkylating Agents (e.g., Grignard Reagents): Used for forming organolead compounds.
Major Products:
Lead(IV) Chloride (PbCl₄): Formed through oxidation.
Organolead Compounds: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Lead(II) chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other lead compounds and organolead reagents.
Biology: Employed in studies involving lead toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in radiotherapy due to its high atomic number and density.
Mecanismo De Acción
Lead(II) chloride exerts its effects primarily through its ionic nature. In aqueous solutions, it dissociates into lead(II) ions (Pb²⁺) and chloride ions (Cl⁻). These ions can interact with various molecular targets, including proteins and enzymes, disrupting their normal function. The compound’s high density and atomic number also make it effective in blocking radiation, which is useful in radiotherapy applications .
Comparación Con Compuestos Similares
- Lead(II) Fluoride (PbF₂)
- Lead(II) Bromide (PbBr₂)
- Lead(II) Iodide (PbI₂)
Comparison:
- Solubility: Lead(II) chloride is poorly soluble in water, similar to lead(II) fluoride and lead(II) iodide, but less soluble than lead(II) bromide .
- Reactivity: Lead(II) chloride can form complex ions with chloride ions, a property it shares with other lead(II) halides .
- Applications: While all lead(II) halides are used in various industrial and scientific applications, lead(II) chloride is particularly significant in the production of perovskite materials for solar cells .
Lead(II) chloride’s unique properties, such as its ability to form complex ions and its role in perovskite synthesis, distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
Cl2H2Pb |
|---|---|
Peso molecular |
280 g/mol |
Nombre IUPAC |
dichloroplumbane |
InChI |
InChI=1S/2ClH.Pb.2H/h2*1H;;;/q;;+2;;/p-2 |
Clave InChI |
LIGWDQJYFXTLPL-UHFFFAOYSA-L |
SMILES canónico |
Cl[PbH2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)

![(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14044286.png)






![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B14044326.png)


![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)
![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)
